4-(4-Tert-butyl-2-methylphenoxy)butanoic acid
Overview
Description
4-(4-Tert-butyl-2-methylphenoxy)butanoic acid is a chemical compound with the molecular formula C15H22O3. It is characterized by a butanoic acid backbone with a phenoxy group substituted at the 4-position, which itself is further substituted with a tert-butyl group at the 4-position and a methyl group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-butyl-2-methylphenoxy)butanoic acid typically involves the following steps:
Phenol Derivative Preparation: The starting material is often a phenol derivative, such as 4-tert-butyl-2-methylphenol.
Esterification: The phenol derivative undergoes esterification with butanoic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic or acidic conditions to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-(4-tert-butyl-2-methylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
4-(4-tert-butyl-2-methylphenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biochemical studies to understand enzyme-substrate interactions.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
4-(4-tert-butyl-2-methylphenoxy)butanoic acid is similar to other phenolic compounds, such as 4-tert-butyl-2-methylphenol (BHT) and 2,6-di-tert-butyl-4-methylphenol (BHT). its unique structure, particularly the butanoic acid moiety, sets it apart and may confer different chemical and biological properties.
Comparison with Similar Compounds
4-tert-butyl-2-methylphenol (BHT)
2,6-di-tert-butyl-4-methylphenol (BHT)
4-tert-butyl-2-methoxyphenol
Properties
IUPAC Name |
4-(4-tert-butyl-2-methylphenoxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-10-12(15(2,3)4)7-8-13(11)18-9-5-6-14(16)17/h7-8,10H,5-6,9H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBENJXOKYASJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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